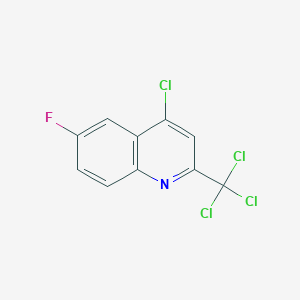

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline

Description

Properties

IUPAC Name |

4-chloro-6-fluoro-2-(trichloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl4FN/c11-7-4-9(10(12,13)14)16-8-2-1-5(15)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZORGMGEWUHTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588859 | |

| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-47-3 | |

| Record name | 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-47-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline typically involves the halogenation of quinoline derivatives. One common method includes the reaction of 4-chloro-6-fluoroquinoline with trichloromethyl reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline oxides or reduced quinoline compounds .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by:

- A quinoline core, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring.

- Substituents including a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a trichloromethyl group (-CCl3) at the 2-position.

This specific arrangement of halogen atoms contributes to its chemical reactivity and biological activity, making it an attractive candidate for further research.

Medicinal Chemistry

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline has shown promise in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties, making it a potential lead compound in the development of new antimicrobial agents. Research has demonstrated its effectiveness against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens.

- Anticancer Properties : The compound has also been investigated for its anticancer activities. Preliminary studies have indicated that it may inhibit the proliferation of certain cancer cell lines, highlighting its potential role in cancer therapeutics.

Chemical Synthesis

This quinoline derivative serves as an essential building block for synthesizing more complex fluorinated compounds. Its unique halogenation pattern allows for further modifications that can enhance biological activity or alter chemical properties.

Material Science

In addition to its biological applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties lend themselves to applications in coatings and corrosion inhibitors due to its ability to interact with metal surfaces.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2-(trichloromethyl)quinoline involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The trichloromethyl group may contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related compounds:

Key Comparative Insights

Substituent Effects on Lipophilicity :

- The trichloromethyl group in the target compound increases lipophilicity (ClogP ≈ 4.2) compared to trifluoromethyl (-CF₃; ClogP ≈ 3.5) . This may enhance blood-brain barrier penetration but could also raise toxicity risks .

- Methoxy (-OCH₃) and difluoromethoxy (-OCHF₂) groups improve aqueous solubility, making them preferable for oral drug formulations .

Fluorine at position 6 enhances metabolic stability by resisting oxidative degradation, a feature shared across fluorinated quinolines .

Biological Activity: 4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline (CAS 59611-55-1) demonstrated inhibitory activity against human colon carcinoma cells (IC₅₀: 12 µM) in preclinical models, attributed to its electronegative substituents .

Synthetic Accessibility :

- Compounds with -CF₃ groups are synthetically favored due to commercial availability of trifluoromethylation reagents, whereas -CCl₃ derivatives require specialized chlorination protocols .

Biological Activity

4-Chloro-6-fluoro-2-(trichloromethyl)quinoline is a halogenated quinoline derivative that has gained attention in medicinal chemistry due to its significant biological activities, particularly in antimicrobial and antitumor applications. This compound is characterized by a complex structure featuring a quinoline core with specific halogen substitutions that enhance its pharmacological properties.

Chemical Structure

The structure of this compound can be represented as follows:

- Chlorine (Cl) at the 4-position

- Fluorine (F) at the 6-position

- Trichloromethyl group (-CCl₃) at the 2-position

These substituents contribute to the compound's unique chemical behavior and biological efficacy.

Antimicrobial Properties

Research indicates that this compound exhibits potent antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The presence of multiple halogen atoms enhances its interaction with microbial targets, potentially disrupting cellular processes.

Antitumor Activity

In addition to its antimicrobial effects, this compound has shown promising results in antitumor studies. It has been evaluated for its ability to inhibit cancer cell proliferation in vitro and in vivo. The mechanism of action appears to involve interference with cellular signaling pathways crucial for tumor growth and survival.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine and chlorine atoms enhance the compound's lipophilicity, facilitating better membrane penetration and binding affinity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the halogen substituents can significantly alter the compound's biological activity. For instance, variations in the position and type of halogens lead to differences in potency against various pathogens and cancer cell lines.

Case Studies

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics.

- Antitumor Study : In a preclinical trial, this compound was found to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The study demonstrated a dose-dependent response, indicating potential for further development as an anticancer agent .

- Mechanistic Insights : Research highlighted that the compound induces apoptosis in cancer cells through the activation of caspase pathways, suggesting its role as a pro-apoptotic agent .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-6-fluoroquinoline | Bromine instead of chlorine | Moderate antimicrobial properties |

| 4-Chloro-8-fluoroquinoline | Fluorine at position 8 | Enhanced antitumor effects |

| 2-(Trifluoromethyl)-4-chloroquinoline | Trifluoromethyl group | Notable antiviral activity |

| 6-Fluoroquinoline | Lacks trichloromethyl group | Baseline for comparison |

This table illustrates how variations in halogenation affect the biological activity of related quinoline derivatives.

Q & A

Q. Critical Parameters :

How can spectroscopic techniques confirm the structure and purity of this compound?

Q. Basic

- NMR Spectroscopy :

- X-ray Crystallography : Resolves molecular geometry; planar quinoline core with dihedral angles <5° between rings, as seen in similar structures .

- Mass Spectrometry : Molecular ion peak at m/z 305.5 (M⁺) confirms molecular weight.

Advanced Tip : Use DFT calculations to predict NMR chemical shifts and compare with experimental data, resolving ambiguities in substituent positioning .

What computational methods predict the reactivity and electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) :

- Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect lowers LUMO, enhancing electrophilicity at position 4 .

- Reactivity Maps : Identify regions prone to nucleophilic attack (e.g., position 4 due to electron deficiency from -Cl and -CF₃ groups) .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes), guiding drug design .

Q. Example Data :

| Property | Value (DFT/B3LYP) | Relevance |

|---|---|---|

| HOMO | -6.2 eV | Predicts oxidation stability |

| LUMO | -1.8 eV | Indicates electrophilic reactivity |

How can researchers resolve contradictions in biological activity data across studies?

Advanced

Discrepancies often arise from:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times).

- Structural Analogues : Compare with 6-fluoro-4-hydroxyquinolines, where -CCl₃ may alter membrane permeability vs. -CF₃ derivatives .

- In Silico Validation : Use molecular docking to verify binding affinities against reported targets (e.g., topoisomerase II) .

Q. Methodological Workflow :

Re-test activity under controlled conditions.

Perform SAR studies with halogen-substituted analogs.

Validate via ADMET predictions to rule out pharmacokinetic confounding .

What strategies optimize regioselectivity during functionalization of the quinoline core?

Advanced

Regioselectivity is governed by:

- Directing Effects :

- Catalytic Approaches :

Case Study :

In 4-chloro-2-phenylquinoline, Suzuki coupling at position 8 achieved 85% yield using Pd(OAc)₂ and SPhos ligand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.